molecular formula C6H6Cl3N B1607388 2,5-Dichloroanilinium chloride CAS No. 33663-41-1

2,5-Dichloroanilinium chloride

Cat. No. B1607388
CAS RN: 33663-41-1
M. Wt: 198.5 g/mol
InChI Key: ZALVJCYWUBQENP-UHFFFAOYSA-N
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Description

2,5-Dichloroanilinium chloride is a chemical compound with the following properties:



  • Chemical Formula : C₆H₆Cl₂N

  • Molecular Weight : Approximately 176.03 g/mol

  • IUPAC Name : 2,5-Dichlorobenzenaminium chloride



Synthesis Analysis

The synthesis of 2,5-Dichloroanilinium chloride involves the chlorination of 2,5-dichloroaniline (a precursor compound) using an appropriate chlorinating agent. The reaction proceeds as follows:


[ \text{2,5-dichloroaniline} + \text{chlorinating agent} \rightarrow \text{2,5-Dichloroanilinium chloride} ]



Molecular Structure Analysis

The molecular structure of 2,5-Dichloroanilinium chloride consists of a positively charged anilinium cation (C₆H₆Cl₂N⁺) and a chloride anion (Cl⁻). The two chlorine atoms are attached to the benzene ring at positions 2 and 5.



Chemical Reactions Analysis



  • Acid-Base Reactions :



    • 2,5-Dichloroanilinium chloride can act as an acid, donating a proton (H⁺) from the nitrogen atom.

    • It can also react with strong bases to form the corresponding aniline compound.




  • Redox Reactions :



    • Under appropriate conditions, it can undergo reduction or oxidation reactions.




  • Substitution Reactions :



    • The chlorine atoms can be substituted by other functional groups.





Physical And Chemical Properties Analysis


  • Physical State : Typically a white crystalline solid.

  • Melting Point : Varies depending on the hydration state (monohydrate or anhydrous).

  • Solubility : Soluble in water and polar solvents.

  • Stability : Stable under normal conditions.


Scientific Research Applications

Molecular Structure and Bonding Interactions

Research on 2,5-Dichloroanilinium chloride has contributed significantly to the understanding of molecular structures and bonding interactions. For instance, a study by Gray and Jones (2002) explored the secondary bonding interactions in various dichloroanilinium chlorides, including 2,5-dichloroanilinium chloride. They found that 2,5-dichloroanilinium chloride forms a layer structure directly with rings R36 (12) analogous to those observed in 2-chloroanilinium chloride, highlighting its significance in understanding hydrogen bonding systems and hydrophilic layers in molecular structures (Gray & Jones, 2002).

Optical Properties and Photonics

In photonics, the optical properties of 2,5-Dichloroanilinium chloride have been a subject of interest. Sudharsana et al. (2012) investigated the linear and nonlinear optical properties of 2,5-Dichloroanilinium picrate crystal, which is related to 2,5-Dichloroanilinium chloride. Their research, which included UV-Vis spectroscopy and theoretical studies, contributed to understanding the material's potential in photonics applications (Sudharsana et al., 2012).

Thermal Decomposition and Stability

The thermal properties and stability of dichloroanilinium chlorides, including 2,5-Dichloroanilinium chloride, have been researched. Singh and Srivastava (2004) focused on the kinetics of thermolysis of dichloroanilinium chloride salts. Their study provided insights into the thermal decomposition processes and the stability of these compounds under various conditions (Singh & Srivastava, 2004).

Crystal Structure and Hydrogen Bonding

The study of the crystal structure of 2,5-Dichloroanilinium chloride and its related compounds has been instrumental in understanding hydrogen bonding and molecular interactions. For example, Shakuntala, Foro, and Gowda (2011) examined the crystal of 2,5-Dichloroanilinium 4-chlorobenzenesulfonate, which provides insights into the nature of hydrogen bonds and the structural formation of similar compounds (Shakuntala, Foro, & Gowda, 2011).

Electrochemical Synthesis

The electrochemical synthesis of 2,5-Dichloroaniline, a derivative of 2,5-Dichloroanilinium chloride, has been a topic of interest. Islamgulova et al. (2003) proposed a procedure for electrochemical reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, offering insights into the synthetic processes involving this compound (Islamgulova et al., 2003).

Safety And Hazards


  • Toxicity : 2,5-Dichloroanilinium chloride is toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It can cause skin and eye irritation.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions

Research avenues related to 2,5-Dichloroanilinium chloride include:



  • Biological Activity : Investigate its potential as an antimicrobial or antifungal agent.

  • Structural Modifications : Explore derivatives with improved properties.

  • Environmental Impact : Assess its impact on ecosystems and develop eco-friendly alternatives.


properties

IUPAC Name

2,5-dichloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALVJCYWUBQENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955281
Record name 2,5-Dichloroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroanilinium chloride

CAS RN

33663-41-1
Record name Benzenamine, 2,5-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33663-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloroanilinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033663411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichloroaniline--hydrogen chloride (1/1)
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Record name 2,5-dichloroanilinium chloride
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Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloroaniline (Aldrich, 1.5 g, 9 mmol) in methanol (10 mL) was added methanolic HCl (1M, 30 mL) at 4° C., then the reaction mixture was stirred at 25° C. for 30 minutes. The resulting solution was then evaporated and dried under vacuum to afford 1.6 g of 2,5-dichloroaniline hydrochloride (88% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BT Gowda, S Foro, BS Saraswathi, H Terao… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C6H6Cl2N+·Cl−·H2O, is composed of discrete cations, choride anions and water molecules, which are connected through N—H⋯Cl, O—H⋯Cl and N—H⋯O …
Number of citations: 13 scripts.iucr.org
L Gray, PG Jones - Zeitschrift für Naturforschung B, 2002 - degruyter.com
Of the six structures presented here, five involve clearly defined hydrophilic layers built up from classical hydrogen bonding systems. Of three solvent-free structures, 2,4- and 3,5-…
Number of citations: 15 www.degruyter.com
P Metrangolo, T Pilati, G Terraneo, S Biella… - …, 2009 - pubs.rsc.org
This highlight discusses a selected set of halogen-bonded architectures reported in the literature wherein anions function as halogen bonding acceptors. Some of these architectures …
Number of citations: 171 pubs.rsc.org
BS Saraswathi - 2021 - shodhgangotri.inflibnet.ac.in
The thesis describes the synthetic, spectral and structural studies on a number of N-(aryl)-succinamic acids and succinamides. It analyses the results to explore the effect of substituents …
Number of citations: 3 shodhgangotri.inflibnet.ac.in
SA AL-Taweel, TAG AL-Hujran, LJ AL-Dewani - 2016 - researchgate.net
A series of 2-(arylamino) 4-thienyl-1, 3-thiazoles were prepared by condensing α-chloroacetyl thiophenes with N-aryl thioureas in good yield. The new compounds are characterized by …
Number of citations: 0 www.researchgate.net

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